molecular formula C19H26ClNO B12883998 5-Chloro-7-decylquinolin-8-OL CAS No. 88559-42-6

5-Chloro-7-decylquinolin-8-OL

Cat. No.: B12883998
CAS No.: 88559-42-6
M. Wt: 319.9 g/mol
InChI Key: SPKGZGHQSSLBBM-UHFFFAOYSA-N
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Description

5-Chloro-7-decylquinolin-8-ol is a chemical compound belonging to the 8-hydroxyquinoline family, a class of compounds known for their diverse biological activities and research applications. This derivative is characterized by a decyl chain at the 7-position, which can influence its lipophilicity and interaction with biological membranes. Researchers are exploring its potential, drawing on the known properties of similar 8-hydroxyquinolines. These related compounds have demonstrated antifungal and antibacterial properties in laboratory studies, making them subjects of interest for developing antimicrobial agents . Beyond antimicrobial applications, 8-hydroxyquinolines are investigated in neurobiological research due to their metal-chelating capabilities. For instance, the closely related compound clioquinol has been studied for its ability to chelate metal ions like copper and zinc, which has sparked research into its potential effects on neurons and its investigation as a potential therapeutic agent for neurodegenerative conditions such as Alzheimer's and Parkinson's disease . The primary mechanism of action for this class of compounds is often attributed to their ability to function as chelators of essential metal ions. This chelation can disrupt metal-dependent enzymatic processes in microbial cells. In neurological research, the modulation of cellular metal ion homeostasis, particularly zinc and copper, is a key area of investigation . Furthermore, studies on clioquinol have shown that it can inhibit nerve growth factor (NGF)-induced stimulation of RNA synthesis in specific neuronal models, suggesting a potential interaction with neurotrophic signaling pathways . This product is strictly labeled For Research Use Only . It is not intended for diagnostic, therapeutic, or any other human, veterinary, or household use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

88559-42-6

Molecular Formula

C19H26ClNO

Molecular Weight

319.9 g/mol

IUPAC Name

5-chloro-7-decylquinolin-8-ol

InChI

InChI=1S/C19H26ClNO/c1-2-3-4-5-6-7-8-9-11-15-14-17(20)16-12-10-13-21-18(16)19(15)22/h10,12-14,22H,2-9,11H2,1H3

InChI Key

SPKGZGHQSSLBBM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC1=CC(=C2C=CC=NC2=C1O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-7-decylquinolin-8-OL typically involves the chlorination of quinolin-8-OL. One common method includes the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform to ensure the stability of the intermediate products.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes, where quinolin-8-OL is treated with chlorinating agents in large reactors. The reaction conditions, including temperature, pressure, and solvent choice, are optimized to maximize yield and purity. Post-reaction, the product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-7-decylquinolin-8-OL can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or reduce double bonds.

    Substitution: This reaction can replace the chlorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the chlorine atom under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of quinoline derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

5-Chloro-7-decylquinolin-8-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-7-decylquinolin-8-OL involves its interaction with specific molecular targets. For instance, it can act as a chelating agent, binding to metal ions and forming stable complexes. This property is particularly useful in studying metal ion behavior in biological and environmental systems. Additionally, its unique electronic properties allow it to interact with various enzymes and proteins, potentially inhibiting their activity .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs include:

5-Chloro-7-iodoquinolin-8-ol (Clioquinol): Iodine at position 7 (vs. decyl in the target compound).

5-Methylquinolin-8-ol: Methyl group at position 5 (vs.

7-(Aminomethyl)-5-chloroquinolin-8-ol: Aminomethyl group at position 7 (vs. decyl).

5,7-Diiodo-8-quinolinol: Iodine at both positions 5 and 5.

Table 1: Comparative Analysis of 8-Quinolinol Derivatives
Compound Name Substituents (Position 5,7) Molecular Weight (Da) Key Properties Applications
5-Chloro-7-decylquinolin-8-OL Cl, C10H21 ~307.9* High lipophilicity, thermal stability Corrosion inhibitors, surfactants
5-Chloro-7-iodoquinolin-8-ol Cl, I 305.5 Antimicrobial, chelating agent Topical antiseptic (Clioquinol)
5-Methylquinolin-8-ol CH3, H 159.18 Moderate solubility, planar structure Organic synthesis intermediates
7-(Aminomethyl)-5-chloroquinolin-8-ol Cl, CH2NH2 208.64 Polar, hydrogen-bonding capacity Potential drug candidates
5,7-Diiodo-8-quinolinol I, I 432.96 High molecular weight, low solubility Historical antimicrobial use

*Calculated based on formula C₁₉H₂₆ClNO.

Key Findings
  • Lipophilicity and Solubility: The decyl chain in this compound significantly increases hydrophobicity compared to iodine (Clioquinol) or aminomethyl derivatives, making it more suitable for non-aqueous systems like lubricants or gasoline .
  • Biological Activity: Halogenated analogs (e.g., Clioquinol) exhibit antimicrobial properties due to metal ion chelation, but the decyl derivative’s bulky alkyl chain may reduce cellular uptake, limiting bioactivity .
  • Synthetic Accessibility : Iodo and methyl derivatives are synthesized via straightforward halogenation or alkylation, while the decyl variant likely requires specialized alkylation conditions (e.g., Friedel-Crafts) .

Biological Activity

5-Chloro-7-decylquinolin-8-OL, a derivative of the 8-hydroxyquinoline (8-HQ) family, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of 8-Hydroxyquinoline Derivatives

The 8-HQ nucleus is known for a broad spectrum of biological activities, including antimicrobial, anticancer, and antiviral effects. Compounds in this category have been utilized in various medical applications due to their ability to chelate metal ions and interact with biological macromolecules .

  • Chemical Formula : C₁₃H₁₄ClN₃O
  • Molecular Weight : 239.72 g/mol
  • CAS Number : 130-16-5

This compound is characterized by a chlorine atom at the 5-position and a decyl group at the 7-position of the quinoline ring, which influences its lipophilicity and biological activity.

Antimicrobial Activity

Research indicates that derivatives of 8-hydroxyquinoline exhibit significant antimicrobial properties. For instance, studies have shown that related compounds like cloxyquin (5-chloroquinolin-8-ol) demonstrate potent activity against Mycobacterium tuberculosis, with Minimum Inhibitory Concentrations (MICs) ranging from 0.062 to 0.25 μg/ml .

CompoundMIC (μg/ml)Activity Type
Cloxyquin0.125Antituberculosis
This compoundTBDAntimicrobial potential

The antimicrobial mechanism is thought to involve metal ion chelation, which deprives pathogens of essential nutrients .

Anticancer Activity

The anticancer potential of quinoline derivatives has been well-documented. Compounds similar to this compound have shown efficacy in inhibiting cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest . The specific activity of this compound against different cancer cell lines remains to be fully elucidated.

The biological activity of this compound can be attributed to several mechanisms:

  • Metal Chelation : The compound's ability to chelate metal ions may inhibit microbial growth and cancer cell proliferation.
  • Antiviral Activity : Some derivatives have shown promise in inhibiting viral replication by targeting viral polymerases through metal ion interactions .
  • Cellular Interactions : The lipophilic nature of the decyl group may enhance membrane permeability, facilitating better interaction with cellular targets.

Study on Antituberculosis Activity

A notable study evaluated the effectiveness of cloxyquin against multidrug-resistant Mycobacterium tuberculosis isolates. The results indicated that cloxyquin maintained significant activity against these strains, suggesting that similar derivatives could be effective in treating resistant infections .

Anticancer Research

In vitro studies are ongoing to determine the specific anticancer properties of this compound. Preliminary data suggest that modifications in the quinoline structure can enhance cytotoxicity against specific cancer cell lines, warranting further investigation into its therapeutic potential.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing 5-Chloro-7-decylquinolin-8-OL, and how can reaction yields be optimized?

  • Methodological Answer : Synthesis typically involves halogenation and alkylation steps. For halogenated quinolinols, chlorination at the 5- and 7-positions can be achieved using reagents like phosphorus oxychloride (POCl₃), while the decyl chain is introduced via nucleophilic substitution or Friedel-Crafts alkylation. Optimize yields by controlling reaction temperature (e.g., 60–80°C for POCl₃ reactions) and stoichiometric ratios of alkylating agents. Purity is enhanced via recrystallization in ethanol or methanol .

Q. How should researchers safely handle this compound given its hazardous properties?

  • Methodological Answer : Wear PPE (gloves, lab coats, goggles) to avoid skin/eye contact. Use fume hoods for handling powders or solutions. Store in airtight containers away from oxidizers. Waste disposal must follow hazardous chemical protocols, including neutralization and incineration by licensed facilities. Refer to SDS guidelines for halogenated quinolinols, which classify similar compounds as acute oral toxins (Category 3) and skin irritants (Category 2) .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H/¹³C NMR : Confirm substitution patterns (e.g., chlorine at C5/C7, decyl chain at C7).
  • FT-IR : Identify O–H (3200–3500 cm⁻¹) and C–Cl (600–800 cm⁻¹) stretches.
  • Mass Spectrometry (HRMS) : Verify molecular ion peaks ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (if crystalline) .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental spectral data for halogenated quinolinols?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict vibrational frequencies and NMR chemical shifts. Compare computed spectra with experimental data to identify discrepancies, such as tautomerism or solvent effects. For example, conformer analysis of (5-chloro-quinolin-8-yloxy) acetic acid revealed bond critical point variations between theory and experiment .

Q. What strategies address low reproducibility in biological activity studies of this compound derivatives?

  • Methodological Answer :

  • Standardize Assays : Use positive/negative controls (e.g., clioquinol for antimicrobial studies) and report IC₅₀/EC₅₀ values with confidence intervals.
  • Batch Variation Analysis : Characterize impurities via HPLC and correlate with activity changes.
  • Structural-Activity Relationships (SAR) : Modify the decyl chain length or introduce electron-withdrawing groups to enhance stability .

Q. How can researchers balance open data sharing with intellectual property concerns for novel quinolinol derivatives?

  • Methodological Answer : Deposit raw spectral data and crystallographic files in repositories like Zenodo or ChemRxiv under embargo periods. Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. Redact proprietary synthesis steps while disclosing safety and efficacy data required for peer review .

Data Presentation and Analysis

Table 1 : Comparison of Spectroscopic Techniques for Halogenated Quinolinols

TechniqueKey ParametersApplication ExampleReference
¹H NMRδ 8.5–9.5 ppm (aromatic H), δ 1.2 ppm (decyl CH₂)Confirm alkyl chain integration
FT-IRO–H stretch at 3250 cm⁻¹Detect hydroxyl group tautomerism
X-ray DiffractionHydrogen-bonding distance (2.7–3.1 Å)Resolve crystal packing ambiguities

Table 2 : Hazard Classification of Halogenated Quinolinols

CompoundAcute Toxicity (Oral)Skin IrritationEnvironmental HazardReference
5,7-Dichloro-8-quinolinolCategory 3Category 2Requires incineration
5-Chloro-7-iodo-8-quinolinolCategory 3Category 2Persistent in aquatic systems

Key Considerations for Experimental Design

  • Contradiction Analysis : Use Bland-Altman plots to compare batch-to-batch variability in bioactivity assays.
  • Ethical Reporting : Disclose sex/gender dimensions in pharmacological studies per SAGER guidelines .

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